3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting an appropriate amine with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Hydroxylation: The hydroxyl group can be introduced via electrophilic aromatic substitution reactions using reagents like hydroxylamine or through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, hydroxylamine.
Major Products
Oxidation products: Quinones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide involves its interaction with various molecular targets:
Enzyme inhibition: It can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis.
Disruption of cell membranes: It can interact with cell membranes, leading to increased permeability and cell death.
Induction of apoptosis: It can induce programmed cell death in cancer cells through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for its antibacterial effects.
Sulfadiazine: A sulfonamide used to treat bacterial infections.
Uniqueness
3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide is unique due to its combination of amino, sulfonyl, and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-amino-4-hydroxy-N-(3-sulfamoylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S2/c13-11-7-10(4-5-12(11)16)22(19,20)15-8-2-1-3-9(6-8)21(14,17)18/h1-7,15-16H,13H2,(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBKSBBYEJGBOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NS(=O)(=O)C2=CC(=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.